molecular formula C8H12O6P2 B1360328 [4-(phosphonomethyl)phenyl]methylphosphonic Acid CAS No. 4546-06-9

[4-(phosphonomethyl)phenyl]methylphosphonic Acid

Cat. No. B1360328
CAS RN: 4546-06-9
M. Wt: 266.12 g/mol
InChI Key: ZURHBENZJDSCRG-UHFFFAOYSA-N
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Description

“[4-(phosphonomethyl)phenyl]methylphosphonic Acid” is a chemical compound with the CAS Number: 4546-06-9 . It has a molecular weight of 266.13 and its IUPAC name is 4-(phosphonomethyl)benzylphosphonic acid .


Molecular Structure Analysis

The molecule contains a total of 28 bonds . There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 hydroxyl groups, and 2 phosphonates .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H12O6P2 . Its molecular weight is 266.12500 , and it has a PSA of 134.68000 and a LogP of 1.04200 .

Scientific Research Applications

Syntheses and Characterizations

[4-(Phosphonomethyl)phenyl]methylphosphonic acid and its derivatives have been synthesized and characterized, displaying potential antibacterial and antitumor activities. Such syntheses often involve the Mannich reaction and peptide coupling, leading to a range of structurally diverse compounds with varying biological activities (Hua et al., 2007).

Deprotonation Sequence and Spectral Behavior

Studies have been conducted on the UV/VIS Absorption spectra of nitrosubstituted (o-hydroxyphenyl)methylphosphonic acids to determine their dissociation constants and deprotonation sequence. This research provides insights into the structure of the anions formed and the order of subsequent deprotonation steps (Chafaa et al., 1993).

Microporous Material Synthesis

Bisphosphonates of trivalent elements, including compounds similar to [4-(Phosphonomethyl)phenyl]methylphosphonic acid, have been used to create microporous materials. These materials exhibit specific surface and acid properties, making them potentially useful in various applications, including catalysis and separation processes (Gómez-Alcántara et al., 2006).

Photochemical Applications

There's research on the photochemical reactions of similar compounds, which has led to the development of photo-degradable surfactants. These applications are significant in fields like environmental chemistry and material science (Okamoto et al., 1988).

Metal Organic Frameworks and Coordination Chemistry

Studies have also focused on the synthesis and characterization of open-framework metal phosphonates using phosphonocarboxylic acids, which are structurally related to [4-(Phosphonomethyl)phenyl]methylphosphonic acid. These materials have potential applications in areas like gas storage, catalysis, and ion exchange (Bauer et al., 2005).

Stability Constants and Critical Evaluation

The stability constants of proton and metal complexes for various phosphonic acids, including those structurally related to [4-(Phosphonomethyl)phenyl]methylphosphonic acid, have been critically evaluated, providing essential data for their use in coordination chemistry and other applications (Popov et al., 2001).

Polymer Chemistry and Material Science

There's research on the synthesis of fluorinated poly(aryl ether) containing a pendant group similar to [4-(Phosphonomethyl)phenyl]methylphosphonic acid, showcasing its potential in the development of polymeric electrolyte membranes for fuel cell applications (Liu et al., 2006).

properties

IUPAC Name

[4-(phosphonomethyl)phenyl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6P2/c9-15(10,11)5-7-1-2-8(4-3-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURHBENZJDSCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276444
Record name [4-(phosphonomethyl)phenyl]methylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(phosphonomethyl)phenyl]methylphosphonic Acid

CAS RN

4546-06-9
Record name [4-(phosphonomethyl)phenyl]methylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Xylylenediphosphonic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of bisphosphate ester (Example 19, 1.0 g, 3.1 mol) and concentrated HCl (10 ml) is heated to reflux temperature. A clear solution is obtained. The solution is heated at reflux temperature for 3.5 hours during which time a white precipitate formes. The mixture is cooled and then concentrated under reduced pressure to yield a white solid. The solid is recrystallized from water to give 520 mg of a white solid, mp >300° C.
Name
bisphosphate ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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